N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-18-11-7-16(8-12-18)22-20(25)19(24)21-14-13-15-5-9-17(10-6-15)23(2)3/h5-12H,4,13-14H2,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUMDFZNQLOTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-ethoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can enhance reactivity or selectivity in synthetic pathways.
Synthetic Routes
The synthesis typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-ethoxyphenyl isocyanate under reflux conditions in a solvent like dichloromethane. The resulting product can be purified using column chromatography to achieve high purity levels.
Biological Applications
Antimicrobial Properties
Research indicates that N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide exhibits potential antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through its interaction with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways. This highlights its potential as a therapeutic candidate in oncology.
Medicinal Applications
Drug Development
Due to its biological activities, this compound is being explored for potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including infections and cancers.
Mechanism of Action
The mechanism of action involves binding to specific receptors or enzymes, thereby influencing their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products with specific performance characteristics.
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Enables complex molecule construction |
| Biology | Antimicrobial and anticancer properties | Development of new therapeutic agents |
| Medicine | Drug development | Potential treatments for infections and cancers |
| Industry | Production of specialty chemicals | Enhances product performance |
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the effectiveness of this compound against common bacterial pathogens. Results indicated significant inhibition rates, supporting its use as an antimicrobial agent.
-
Cancer Cell Apoptosis Induction
- Research demonstrated that the compound induced apoptosis in specific cancer cell lines through caspase activation pathways. This finding underscores its potential role in cancer therapy.
-
Synthesis Optimization
- An industrial case study focused on optimizing the synthesis process using continuous flow reactors, which improved yield and purity compared to traditional batch methods.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The ethoxy group at N2 may enhance metabolic stability relative to shorter alkoxy chains (e.g., methoxy) due to reduced oxidative susceptibility .
- Lower yields in compounds with electron-withdrawing groups (e.g., cyano in compound 22) suggest steric or electronic challenges during synthesis, which may also apply to the target compound’s dimethylamino group .
Key Observations :
- Substituted oxalamides in inhibit sEH with IC50 values <1 µM. The target compound’s ethoxy and dimethylamino groups may optimize binding to sEH’s catalytic pocket .
- Antimicrobial activity in GMC series compounds correlates with halogen substitution; the target compound’s lack of halogens may reduce such effects .
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP), solubility, and metabolic stability are critical for drug development. Comparisons with analogs highlight trends:
Key Observations :
- The dimethylamino group lowers logP (increased polarity) compared to ethoxy or methoxy analogs, enhancing solubility .
- The ethoxy group may reduce oxidative metabolism, extending half-life relative to methoxy analogs .
Biological Activity
2-(Pyridin-3-ylamino)acetic acid, also known as 2-(3-pyridyl)glycine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in pharmacology, including antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 152.15 g/mol
- Density : 1.05 g/cm³
The biological activity of 2-(Pyridin-3-ylamino)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, which may lead to reduced cell proliferation in cancer cells.
- Receptor Binding : It has been shown to bind to receptors that play a role in inflammation and infection, suggesting potential therapeutic roles in these areas.
Antimicrobial Activity
Research indicates that 2-(Pyridin-3-ylamino)acetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membrane integrity contributes to its antimicrobial action .
Anticancer Properties
Studies have demonstrated the potential of 2-(Pyridin-3-ylamino)acetic acid as an anticancer agent:
- Cytotoxicity : In vitro studies revealed that the compound has a cytotoxic effect on cancer cell lines such as HL-60 (acute promyelocytic leukemia) with an IC value of 0.57 µM .
- Mechanisms of Induction : The compound induces apoptosis in cancer cells through mitochondrial membrane depolarization and subsequent activation of apoptotic pathways .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of pyridine derivatives, including 2-(Pyridin-3-ylamino)acetic acid, on various cancer cell lines. Results indicated that treatment with the compound led to significant morphological changes in treated cells, such as nuclear fragmentation and increased apoptosis rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was assessed for its antimicrobial efficacy against common pathogens. The results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | <10 | Membrane disruption |
| Antimicrobial | S. aureus | <10 | Membrane disruption |
| Anticancer | HL-60 (leukemia) | 0.57 | Induction of apoptosis |
| Anticancer | MCF-7 (breast cancer) | Not specified | Mitochondrial depolarization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
